molecular formula C12H18N2O2S B3070431 1-Ethyl-4-(phenylsulfonyl)piperazine CAS No. 100317-19-9

1-Ethyl-4-(phenylsulfonyl)piperazine

Cat. No. B3070431
CAS RN: 100317-19-9
M. Wt: 254.35 g/mol
InChI Key: UINWAPGPEFSGRQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C12H18N2O2S . It is a benzenesulfonamide compound containing a piperazine heterocycle .


Synthesis Analysis

The synthesis of 1-Ethyl-4-(phenylsulfonyl)piperazine involves the use of density functional theory (DFT). The optimized structures of the molecules were calculated using the B3LYP method . The synthesis process also involves the study of the molecular electrostatic potential and leading molecular orbital .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-(phenylsulfonyl)piperazine was studied using a single crystal. The intermolecular interaction and contact were quantified using Hirshfeld surface analysis and 2D fingerprint plots . The conformational analysis showed that the molecular structure after DFT optimization was consistent with the crystal structure determined by x-ray single crystal diffraction .


Physical And Chemical Properties Analysis

1-Ethyl-4-(phenylsulfonyl)piperazine has physical and chemical properties that are consistent with its molecular structure. It has a molecular weight of 226.30 g/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazines, including ESPP, have been widely explored for their biological and pharmaceutical activities. Notably, the piperazine moiety appears in several drugs, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers have investigated ESPP’s potential as a scaffold for designing novel drugs. Its structural modifications could lead to compounds with improved pharmacological properties, such as enhanced bioavailability, selectivity, and reduced side effects.

C–H Functionalization

Recent advances in synthetic methodologies have focused on C–H functionalization, which allows direct modification of carbon–hydrogen bonds. ESPP could serve as a valuable building block for such transformations. Researchers have explored various strategies to functionalize the phenylsulfonyl group or the ethyl substituent, enabling the synthesis of diverse derivatives with tailored properties .

Anti-Inflammatory and Analgesic Effects

Studies have investigated the anti-inflammatory and anti-nociceptive (pain-relieving) properties of ESPP derivatives. In animal models, ESPP-based compounds demonstrated promising effects in reducing pain and inflammation. Further research aims to optimize their efficacy and safety profiles for potential therapeutic applications .

properties

IUPAC Name

1-(benzenesulfonyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-13-8-10-14(11-9-13)17(15,16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWAPGPEFSGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(phenylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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